2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester
Overview
Description
2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester is a chemical compound with the following properties:
- Empirical Formula : C~9~H~14~BNO~2~S
- Molecular Weight : 211.09 g/mol
- CAS Number : 1086111-09-2
- Appearance : Solid form
Synthesis Analysis
The synthesis of this compound involves the reaction of a cyclopropyl-thiazole precursor with boronic acid pinacol ester. The specific synthetic route may vary, but it typically includes the following steps:
- Preparation of Cyclopropyl-Thiazole : Starting from commercially available or synthesized precursors, the cyclopropyl-thiazole ring is formed.
- Boronic Acid Pinacol Ester Coupling : The cyclopropyl-thiazole is then coupled with boronic acid pinacol ester under suitable conditions. This reaction forms the desired product.
Molecular Structure Analysis
The molecular structure of 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester consists of a thiazole ring fused with a cyclopropyl group and a boronic acid moiety. The pinacol ester functional group provides stability and solubility.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Cross-Coupling Reactions : It can undergo Suzuki-Miyaura or Negishi coupling reactions with aryl or vinyl halides.
- Protodeboronation : Under specific conditions, the boronic acid group can be removed, leading to functionalization of the thiazole ring.
Physical And Chemical Properties Analysis
- Melting Point : Varies depending on the crystalline form.
- Solubility : Soluble in organic solvents (e.g., DMSO, DMF).
- Stability : Sensitive to air and moisture; store under inert conditions.
Scientific Research Applications
Strategies for Analyzing Reactive Pinacolboronate Esters
Pinacolboronate esters, including derivatives like 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester, are crucial in Suzuki coupling reactions, which are pivotal for constructing complex molecules. The analysis of these reactive esters poses unique challenges due to their propensity to hydrolyze, necessitating unconventional analytical approaches to ensure stability and adequate solubilization for purity assessments (Zhong et al., 2012).
Microwave-Assisted Synthesis
The use of microwave-assisted synthesis techniques demonstrates the utility of pinacol ester derivatives in rapidly constructing compound libraries. Such methods highlight the adaptability of boronic acid pinacol esters in facilitating clean Suzuki coupling reactions under microwave conditions, offering efficient pathways to synthesize diverse chemical structures (Dimauro & Kennedy, 2007).
Stereoselective Synthesis of Cyclopropylboronate Esters
Research on 1-alkenyl-1,1-heterobimetallic intermediates has opened up new avenues for the stereoselective synthesis of cyclopropyl alcohol boronate esters, showcasing the versatility of boronic esters in constructing compounds with multiple stereocenters. This methodology underlines the potential of boronic esters in the stereoselective synthesis of complex molecules, including cyclopropylboronate esters (Hussain et al., 2009).
Cyanomethylation of Aryl Halides
The development of a palladium-catalyzed protocol for cyanomethylation using isoxazole-4-boronic acid pinacol ester illustrates the capacity of boronic esters to participate in complex reactions. This method showcases the ability to transform aryl bromides into arylacetonitriles, further underscoring the versatility of boronic esters in organic synthesis (Velcicky et al., 2011).
Safety And Hazards
- Hazard Class : Acute Toxicity (Oral)
- Signal Word : Danger
- Precautionary Statements : Avoid ingestion (P301 + P310).
- Flash Point : Not applicable (non-combustible).
Future Directions
Research on 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester continues to explore its applications in:
- Medicinal Chemistry
- Materials Science
- Organic Synthesis
properties
IUPAC Name |
2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-7-14-10(17-9)8-5-6-8/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJBQVWYVATTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101155623 | |
Record name | 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101155623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester | |
CAS RN |
1245524-04-2 | |
Record name | 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245524-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101155623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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